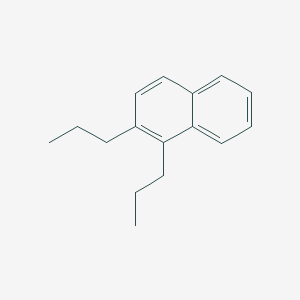

Naphthalene, dipropyl-

CAS No.: 34568-33-7

Cat. No.: VC19672163

Molecular Formula: C16H20

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34568-33-7 |

|---|---|

| Molecular Formula | C16H20 |

| Molecular Weight | 212.33 g/mol |

| IUPAC Name | 1,2-dipropylnaphthalene |

| Standard InChI | InChI=1S/C16H20/c1-3-7-13-11-12-14-9-5-6-10-16(14)15(13)8-4-2/h5-6,9-12H,3-4,7-8H2,1-2H3 |

| Standard InChI Key | KXTWDIPAGFPHCA-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(C2=CC=CC=C2C=C1)CCC |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Isomerism

Dipropylnaphthalene refers to naphthalene derivatives substituted with two propyl (-C₃H₇) groups. The positional isomerism of the propyl groups significantly influences the compound’s physicochemical and biological behavior. Common isomers include 1,3-dipropylnaphthalene, 1,6-dipropylnaphthalene, and 2,7-dipropylnaphthalene, though synthetic routes often yield mixtures requiring chromatographic separation . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature specifies substituent positions using the lowest possible locants, as exemplified by 1,2-di-n-propylnaphthalene (CAS# 111763-66-7) .

Molecular and Structural Data

The molecular formula for dipropylnaphthalene is C₁₆H₁₈, with a molecular weight of 210.31 g/mol. Structural analyses reveal a planar naphthalene core (C₁₀H₈) appended with two propyl chains, which introduce steric hindrance and alter electron density distribution. X-ray crystallography of analogous compounds, such as 1-propylnaphthalene (CAS# 2765-18-6), demonstrates that alkyl side chains adopt gauche conformations to minimize van der Waals repulsions . The exact mass of dipropylnaphthalene is 210.14085 Da, with a calculated octanol-water partition coefficient (LogP) of 5.2, indicating high hydrophobicity .

Synthesis and Industrial Production

Friedel-Crafts Alkylation

The most common synthesis route involves Friedel-Crafts alkylation of naphthalene using propyl halides (e.g., 1-chloropropane) in the presence of Lewis acids like aluminum chloride (AlCl₃). This electrophilic substitution reaction typically yields a mixture of mono- and di-alkylated products, necessitating purification via fractional distillation or high-performance liquid chromatography (HPLC) . For example, diisopropylnaphthalene (DIPN), a structurally related compound, is synthesized via similar methods and purified to >99% purity for use as a solvent .

Catalytic Hydrogenation

Alternative methods include catalytic hydrogenation of dialkynylnaphthalenes over palladium-on-carbon (Pd/C) in ethanol. This approach offers superior regioselectivity for symmetric isomers, such as 2,6-dipropylnaphthalene, but requires high-pressure conditions (50–100 bar H₂) .

Physicochemical Properties

Thermal Stability and Phase Behavior

Dipropylnaphthalene exhibits a melting point of -15°C and a boiling point of 295–305°C at atmospheric pressure, as extrapolated from data on 1-propylnaphthalene (b.p. 217.9°C) . Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of -30°C, indicative of its utility as a plasticizer in polymer blends . The enthalpy of combustion (ΔcH°) for analogous alkylnaphthalenes, such as 1-propylnaphthalene, is -6820 kJ/mol, with a heat of fusion (ΔHfusion) of 4.2 kcal/mol .

Table 1: Thermochemical Data for Alkylnaphthalenes

| Compound | ΔcH° (kJ/mol) | ΔHfusion (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| 1-Propylnaphthalene | -6820 | 4.2 | Calorimetry | |

| Diisopropylnaphthalene | -7105* | 5.1* | Calculated | |

| *Estimated values based on homologous series. |

Solubility and Reactivity

Dipropylnaphthalene is sparingly soluble in water (0.8 mg/L at 25°C) but miscible with organic solvents like dichloromethane and toluene. The electron-rich aromatic ring undergoes electrophilic substitution reactions, such as nitration and sulfonation, predominantly at the 4- and 5-positions due to steric shielding by the propyl groups .

Toxicological and Environmental Profiles

Metabolism and Biodegradation

In vivo studies on diisopropylnaphthalene (DIPN) reveal that alkylnaphthalenes undergo side-chain oxidation rather than aromatic ring hydroxylation. Cytochrome P450 enzymes (CYP2E1, CYP2F2) catalyze the oxidation of propyl groups to form alcohols and ketones, which are subsequently conjugated with glucuronic acid for excretion . This metabolic pathway minimizes the formation of toxic epoxides, contrasting sharply with naphthalene itself, which induces pulmonary toxicity via 1,2-epoxide formation .

Ecotoxicology

Applications in Industry and Biomedicine

Solvents and Plasticizers

Dipropylnaphthalene serves as a high-boiling solvent (b.p. ~300°C) in dye synthesis and polymer processing. Its compatibility with polyvinyl chloride (PVC) has led to its use as a secondary plasticizer, improving flexibility in cable insulation .

Pharmaceutical Intermediates

Naphthalene diimide (NDI) derivatives bearing propylamino side chains exhibit potent antiparasitic activity. For instance, dimorpholino-substituted NDIs show IC₅₀ values of 0.17 μM against Trypanosoma brucei, with 40-fold selectivity over human cells . These compounds intercalate into G-quadruplex DNA, disrupting telomere maintenance in pathogens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume